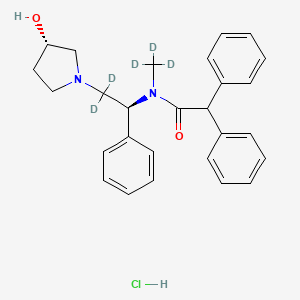
Asimadoline-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asimadoline-d5 (hydrochloride) is a deuterated form of Asimadoline, a potent and selective kappa opioid receptor agonist. This compound is primarily used in scientific research to study its effects on kappa opioid receptors, which are found mostly in the digestive tract and play a significant role in controlling visceral pain and bowel motility .
Méthodes De Préparation
The synthesis of Asimadoline-d5 (hydrochloride) involves several steps, starting with the preparation of the deuterated precursor. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Coupling Reactions: Formation of the core structure through coupling reactions.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt for increased stability and solubility.
Industrial production methods for Asimadoline-d5 (hydrochloride) are similar to those used for other deuterated compounds, involving large-scale deuteration and purification processes to ensure high purity and yield .
Analyse Des Réactions Chimiques
Asimadoline-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the structure of Asimadoline-d5 (hydrochloride).
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Asimadoline-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of kappa opioid receptor agonists.
Biology: Employed in biological studies to investigate the role of kappa opioid receptors in various physiological processes.
Medicine: Explored for its potential therapeutic effects in treating conditions like irritable bowel syndrome and other gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals targeting kappa opioid receptors.
Mécanisme D'action
Asimadoline-d5 (hydrochloride) exerts its effects by acting as a kappa opioid receptor agonist. Kappa opioid receptors are G-protein-coupled receptors that, when activated, inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in reduced neuronal excitability and decreased release of neurotransmitters, ultimately leading to analgesic and antidiarrheal effects .
Comparaison Avec Des Composés Similaires
Asimadoline-d5 (hydrochloride) is unique due to its deuterated nature, which provides increased stability and altered pharmacokinetics compared to its non-deuterated counterpart. Similar compounds include:
Asimadoline: The non-deuterated form, which has similar pharmacological properties but different pharmacokinetics.
Eluxadoline: Another kappa opioid receptor agonist used in the treatment of irritable bowel syndrome.
Nalfurafine: A kappa opioid receptor agonist with different therapeutic applications.
These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C27H31ClN2O2 |
|---|---|
Poids moléculaire |
456.0 g/mol |
Nom IUPAC |
N-[(1S)-2,2-dideuterio-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-2,2-diphenyl-N-(trideuteriomethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1/i1D3,20D2; |
Clé InChI |
GMJSLABTEURMBF-DDHZDILDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N([C@@H](C1=CC=CC=C1)C([2H])([2H])N2CC[C@@H](C2)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
SMILES canonique |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


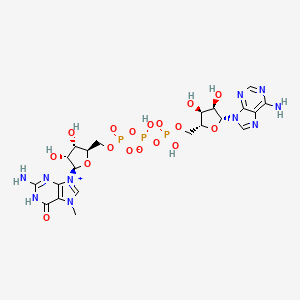
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
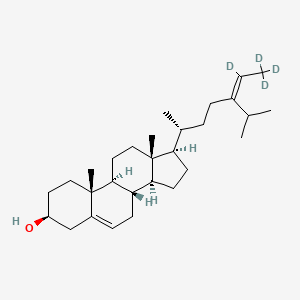

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
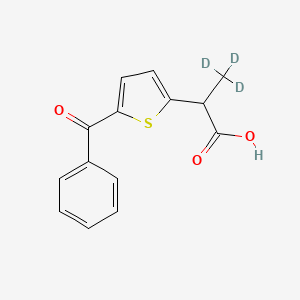
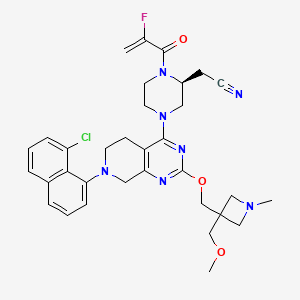

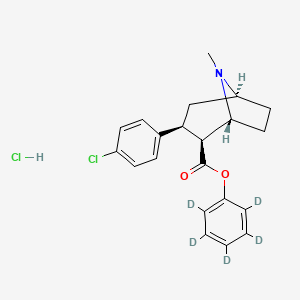
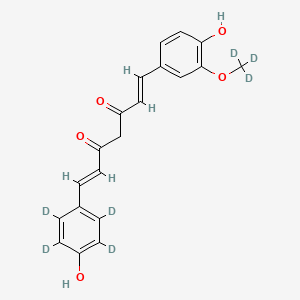
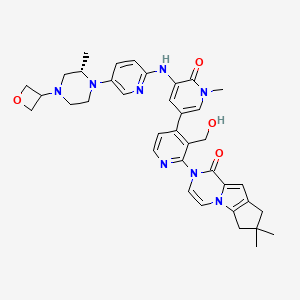
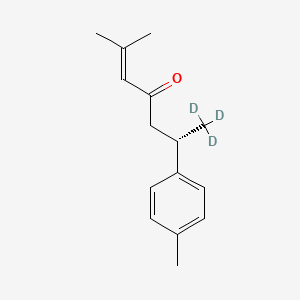
![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)

